1,1-Dioctadecylpiperidin-1-ium chloride
Description
Properties
CAS No. |
61550-95-6 |
|---|---|
Molecular Formula |
C41H84ClN |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
1,1-dioctadecylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C41H84N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38-42(40-36-33-37-41-42)39-35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-41H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VIVCEUZLQDOOQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCCCC1)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperidine
The foundational approach involves the sequential alkylation of piperidine with octadecyl halides. Piperidine reacts with two equivalents of 1-chlorooctadecane under reflux conditions in a polar aprotic solvent such as acetonitrile. To mitigate competitive elimination pathways, sodium bicarbonate is preferred over stronger bases like sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.
The intermediate 1-octadecylpiperidinium bromide is isolated by crystallization from acetone, yielding a hygroscopic solid that requires desiccation over phosphorus pentoxide (P₂O₅). Subsequent alkylation with a second equivalent of 1-chlorooctadecane under analogous conditions generates the dialkylated precursor, 1,1-dioctadecylpiperidin-1-ium bromide.
Metathesis Reaction for Anion Exchange
The final step involves converting the bromide salt to the chloride form via metathesis. A saturated aqueous solution of sodium chloride is added to a chloroform solution of 1,1-dioctadecylpiperidin-1-ium bromide, inducing a phase transfer. The ionic liquid product partitions into the organic layer, which is then washed with brine and concentrated under reduced pressure. This method achieves >90% anion exchange efficiency, as confirmed by two-phase titration.
Table 1: Comparative Analysis of Alkylation and Metathesis Conditions
| Parameter | Alkylation Stage | Metathesis Stage |
|---|---|---|
| Solvent | Acetonitrile | Chloroform/Water |
| Base | Sodium bicarbonate | None |
| Temperature | 80–100°C | 25–40°C |
| Yield (Typical) | 65–75% | 85–95% |
| Key Challenge | Hygroscopic intermediates | Phase separation efficiency |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Elevated temperatures (80–100°C) during alkylation accelerate reaction kinetics but risk Hoffman elimination, particularly with branched alkyl halides. Linear octadecyl chains exhibit greater stability under these conditions. Solvent selection is critical: acetone facilitates crystallization of bromide intermediates, while chloroform enhances metathesis efficiency by solubilizing the ionic liquid product.
Suppression of Hoffman Elimination
The use of sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) is pivotal. NaHCO₃’s mild basicity prevents deprotonation of β-hydrogens, thereby eliminating pathways for elimination reactions. Residual NaHCO₃ is easily removed via aqueous washes, simplifying purification.
Characterization and Analytical Data
Spectroscopic Confirmation
While explicit data for this compound is limited in public databases, analogous piperidinium salts exhibit characteristic ¹H NMR signals:
- N-CH₂ groups : δ 3.2–3.5 ppm (multiplet)
- Aliphatic chains : δ 1.2–1.4 ppm (broad singlet)
- Aromatic protons (if present): δ 7.0–7.5 ppm.
Elemental analysis aligns with the molecular formula C₄₁H₈₄ClN (calculated: C, 78.52%; H, 13.44%; N, 2.24%; Cl, 5.66%).
Physicochemical Properties
The compound is a white crystalline solid with a melting point >250°C (decomposition). Its hygroscopicity necessitates storage in anhydrous environments. Surface tension measurements in aqueous solutions confirm surfactant behavior, with critical micelle concentrations (CMC) in the micromolar range.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
- Continuous Flow Systems : Mitigate exothermicity during alkylation.
- Solvent Recovery : Chloroform from metathesis stages is distilled and reused.
- Waste Management : Bromide salts are precipitated as NaBr and repurposed.
A patented protocol for related quaternary ammonium compounds highlights the use of ultrasonication to accelerate metathesis and reduce reaction times from 24 hours to <6 hours.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioctadecylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form piperidine and octadecanol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like acetone or acetonitrile with the addition of the desired anion source.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Reactions: Products include 1,1-Dioctadecylpiperidin-1-ium bromide or iodide.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include secondary amines and alcohols.
Scientific Research Applications
1,1-Dioctadecylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1,1-Dioctadecylpiperidin-1-ium chloride is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s dual C18 chains distinguish it from mono-alkylated quaternary ammonium salts. Key analogs include:
Key Observations:
- Solubility: Longer alkyl chains reduce water solubility. The dual C18 chains in this compound render it highly lipophilic, limiting aqueous solubility compared to mono-alkylated analogs like 1-dodecylpyridinium chloride (C12, water-miscible) .
- Micelle Stability: Increased chain length correlates with lower critical micelle concentration (CMC). The compound’s dual C18 chains likely enhance micelle stability, making it suitable for sustained-release formulations .
- Synthesis Complexity: Introducing two long alkyl chains requires advanced synthetic strategies, such as nucleophilic substitution or esterification, as seen in related piperidinium derivatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
